molecular formula C24H29N5O B1669369 Hdac-IN-4 CAS No. 934828-12-3

Hdac-IN-4

Cat. No. B1669369
M. Wt: 403.5 g/mol
InChI Key: JHDZMASHNBKTPS-UHFFFAOYSA-N
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Description

Hdac-IN-4 is a selective inhibitor of HDAC6 and HDAC10 . It has been shown to have antitumoral activity . The compound’s molecular weight is 335.4 and its formula is C20H21N3O2 .


Molecular Structure Analysis

The molecular structure of Hdac-IN-4 consists of 20 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 335.16 .


Chemical Reactions Analysis

While specific chemical reactions involving Hdac-IN-4 are not detailed in the available literature, HDAC inhibitors in general have been studied for their interactions with histone deacetylases . These enzymes play crucial roles in numerous cellular processes, and their inhibition can have significant effects on cell function .


Physical And Chemical Properties Analysis

Hdac-IN-4 is a solid compound . It has a solubility of 50 mg/mL in DMSO, which can be achieved through ultrasonic treatment, warming, and heating to 60°C . The compound should be stored at -20°C for up to 3 years in powder form, or up to 2 years at 4°C . In solvent, it can be stored for up to 6 months at -80°C, or up to 1 month at -20°C .

Scientific Research Applications

Histone Deacetylase Inhibitors in Cancer Therapy

HDAC inhibitors, including Hdac-IN-4, have demonstrated potential in treating various cancers by promoting growth arrest, differentiation, and apoptosis of tumor cells. These compounds modulate the acetylation status of histones and non-histone proteins, affecting gene expression and cellular processes critical to cancer development and progression. Notably, HDAC inhibitors like vorinostat have received FDA approval for treating certain cancers, and ongoing research aims to improve the efficacy and specificity of these agents through combinations with other therapies (Lane & Chabner, 2009); (Spiegel, Milstien, & Grant, 2012).

HDAC Inhibitors and Neurological Disorders

Research has highlighted the potential of HDAC inhibitors in treating neurological conditions by influencing gene expression and chromatin remodeling. For instance, sirtuins, a unique class of HDACs, are linked to longevity and have been implicated in aging, cancer, and circadian rhythms. Modulating HDAC activity through inhibitors may offer therapeutic benefits in age-related diseases and neurodegeneration (Jung-Hynes, Reiter, & Ahmad, 2010).

Future Directions

HDAC inhibitors, including Hdac-IN-4, have shown promise in preclinical and clinical studies for the treatment of various types of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their selectivity and potency, and exploring their potential in combination therapies .

properties

IUPAC Name

N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDZMASHNBKTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hdac-IN-4

CAS RN

934828-12-3
Record name CXD-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CXD101
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zabadinostat
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate (Method 6 below; 92.3 g, 183.3 mmol) was slurried in methanol (754 ml) and water (141 ml) and cooled to 0-5° C. Concentrated hydrochloric acid was added maintaining the temperature below 20° C. The reaction mixture was stirred for 20 hours at ambient temperature. The reaction was cooled to 0-5° C. and aqueous sodium hydroxide solution added maintaining the temperature at below 20° C. until a pH of 12-14 is obtained. The reaction mixture was heated to reflux temperature for 30 minutes before cooling to 20° C. over about 4 hours. The product was collected by filtration and washed with aqueous methanol before being dried in vacuo at 45° C. to constant weight to give the title compound (63.3 g 86%).
Name
tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate
Quantity
92.3 g
Type
reactant
Reaction Step One
Name
Quantity
141 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
754 mL
Type
solvent
Reaction Step Five
Yield
86%

Synthesis routes and methods II

Procedure details

tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate (prepared as described in Method 6 below; 7.61 g, 15.11 mmol) was dissolved in 1,4 dioxane (70 ml) and cooled to 0° C., using an ice-water bath. A 4M solution of hydrogen chloride in 1,4 dioxane (150 ml, 600 mmol) was then added slowly. The resultant suspension was allowed to warm to room temperature and lumps broken up by agitation with a glass rod. The reaction mixture was stirred at room temperature for 18 hours. The mixture was filtered, under suction. The solid obtained was dissolved in water (200 ml), and the solution adjusted to pH 12 by slow addition of a 2M aqueous solution of sodium hydroxide. The mixture obtained was extracted with dichloromethane (300 ml) and the organics separated. The aqueous phase was further extracted with dichloromethane (200 ml) and the combined extracts washed with brine, dried over magnesium sulphate, filtered and evaporated to give a clear gum. The gum was taken up in diethyl ether and re-evaporated to dryness to afford the title compound (5.69 g, 93%); NMR Spectrum (CDCl3) δ 1.81 (m, 4H), 2.07 (m, 2H), 2.25 (s, 3H), 2.56 (m, 1H), 3.04 (m, 2H), 3.39 (s, 2H), 3.81 (s, 3H), 3.85 (s, 2H), 6.84 (m, 2H), 7.08 (m, 1H), 7.24 (s, 1H), 7.33 (m, 3H), 7.82 (m, 3H).
Name
tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate
Quantity
7.61 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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